1-Benzyl 3-ethyl 2,2-dimethylmalonate
Description
1-Benzyl 3-ethyl 2,2-dimethylmalonate (CAS: 148206-99-9) is a malonate ester derivative characterized by a central propanedioic acid backbone substituted with a benzyl group, an ethyl ester, and two methyl groups at the 2-position. This structure confers unique steric and electronic properties, making it relevant in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and coordination complexes.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-O-benzyl 1-O-ethyl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C14H18O4/c1-4-17-12(15)14(2,3)13(16)18-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
IVCMLNZWNSMULA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with benzyl bromide and ethyl iodide in a nucleophilic substitution reaction to introduce the benzyl and ethyl groups, respectively.
Purification: The product is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions precisely.
Catalysts and Solvents: Employing catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: Hydrolysis of the ester groups in acidic or basic conditions leads to the formation of the corresponding carboxylic acids.
Decarboxylation: Heating the compound can result in decarboxylation, producing substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat.
Major Products:
Alkylation: Dialkylated malonates.
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Organic Synthesis
1-Benzyl 3-ethyl 2,2-dimethylmalonate serves as a crucial intermediate in organic synthesis. It is employed in the preparation of various derivatives through reactions such as esterification and substitution reactions.
Case Study: Synthesis of Chiral Intermediates
A notable application of this compound is in the synthesis of chiral intermediates for pharmaceutical compounds. For instance, it has been utilized in the synthesis of dexmedetomidine hydrochloride, a sedative used in intensive care settings. The process involves using this compound as a starting material to generate key intermediates through a series of reactions involving chlorination and hydrolysis .
Pharmaceutical Applications
The compound is particularly valuable in the pharmaceutical industry due to its ability to act as a building block for various bioactive molecules.
Table 1: Pharmaceutical Applications of this compound
| Application | Description |
|---|---|
| Sedative Synthesis | Used to synthesize dexmedetomidine hydrochloride |
| Anticancer Agents | Intermediate for compounds with anticancer properties |
| Antidepressants | Building block for selective serotonin reuptake inhibitors (SSRIs) |
Cosmetic Formulations
In the cosmetic industry, this compound is explored for its potential as an ingredient in formulations aimed at enhancing skin feel and stability.
Case Study: Topical Formulations
Recent studies have investigated the incorporation of this compound into topical formulations. The research focused on optimizing the sensory properties and stability of creams and lotions. The findings indicated that formulations containing this compound exhibited improved moisturizing effects and stability compared to control formulations without it .
Chemical Properties and Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that include:
- Esterification : Reaction between malonic acid derivatives and benzyl ethyl malonate.
- Chlorination : Introduction of chlorine to facilitate further reactions.
- Reduction : Converting intermediates into desired products using reducing agents like sodium borohydride .
Table 2: Synthesis Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | Room temperature, using acid catalyst | >90 |
| Chlorination | Methylene dichloride solvent | >85 |
| Reduction | Ethanol solvent with sodium borohydride | >95 |
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 2,2-dimethylmalonate involves its ability to undergo nucleophilic substitution reactions. The enolate ion formed from the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution: The enolate ion targets electrophilic centers in alkyl halides and other electrophiles.
Decarboxylation Pathway: The compound undergoes decarboxylation to form substituted acetic acids, which can participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
| Compound Name | CAS Number | Substituents | Molecular Weight | Similarity Score |
|---|---|---|---|---|
| 1-Benzyl 3-ethyl 2,2-dimethylmalonate | 148206-99-9 | Benzyl, ethyl, 2,2-dimethyl | ~250.3 (est.) | Reference (1.00) |
| Benzyl ethyl malonate | 42998-51-6 | Benzyl, ethyl | 236.2 | 0.95 |
| Benzyl methyl malonate | 52267-39-7 | Benzyl, methyl | 208.2 | 0.92 |
| Diethyl 2-((benzyloxy)methyl)malonate | 17701-61-0 | Ethyl, benzyloxy-methyl | 294.3 | 0.95 |
Key Differences :
- Lipophilicity : The benzyl group enhances lipophilicity relative to methyl or ethyl esters, impacting solubility in organic solvents. For example, benzyl methyl malonate (logP ~1.5) is less lipophilic than the target compound (estimated logP ~2.8) .
Electronic and Reactivity Properties
Density functional theory (DFT/B3LYP) studies on malonate derivatives reveal that substituents significantly alter electronic parameters:
| Parameter | Malonate (unsubstituted) | 2,2-Dimethylmalonate | Phenylmalonate |
|---|---|---|---|
| Energy Gap (eV) | 6.2 | 6.8 | 5.9 |
| Ionization Energy (eV) | 9.1 | 9.5 | 8.7 |
| Electronegativity (χ) | 3.1 | 3.4 | 2.9 |
The 2,2-dimethyl groups in the target compound likely increase ionization energy and electronegativity compared to unsubstituted malonates, reducing electrophilicity and altering reactivity in condensation or Michael addition reactions .
Spectroscopic Characterization
1H NMR data for benzyl-containing esters (e.g., benzyl acetate) show aromatic protons at δ 7.3–7.4 ppm and ester methyl/methylene signals at δ 2.0–5.1 ppm . For this compound, the 2,2-dimethyl groups would appear as a singlet (~δ 1.2–1.5 ppm), distinct from unsubstituted malonates .
Biological Activity
1-Benzyl 3-ethyl 2,2-dimethylmalonate is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development and its biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is a malonate derivative characterized by a benzyl group and an ethyl group attached to the central carbon chain. The synthesis of this compound typically involves the condensation of malonic acid derivatives with appropriate aldehydes or ketones in the presence of catalysts.
Biological Activity
Pharmacological Applications:
this compound has been identified as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in pharmaceutical applications, particularly in the development of anti-cancer agents and other therapeutic compounds.
Cytotoxicity Studies:
Recent studies have evaluated the cytotoxic effects of related malonate derivatives on cancer cell lines. For instance, compounds structurally similar to this compound were tested against MCF-7 breast cancer cells using the MTT assay. The results indicated varying degrees of cytotoxicity, with some derivatives demonstrating IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Case Studies and Research Findings
Case Study: Cytotoxic Activity Against MCF-7 Cells
A study investigated the cytotoxic effects of several malonate derivatives on MCF-7 cells. The results showed that certain derivatives exhibited significant anti-cancer activity by inducing apoptosis and disrupting cell cycle progression:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 2.56 ± 0.13 | Induces G2/M phase arrest |
| Doxorubicin | 2.82 ± 0.07 | Standard control |
| Compound B | Moderate | Apoptosis induction |
The analysis revealed that compound A caused a notable increase in the percentage of cells in the G2/M phase, suggesting its potential as an antimitotic agent .
Mechanisms of Action:
The mechanisms through which these compounds exert their effects include:
- Cell Cycle Arrest: Many malonate derivatives induce cell cycle arrest at specific phases (e.g., G2/M), which is crucial for inhibiting cancer cell proliferation.
- Apoptosis Induction: Flow cytometry analyses indicated that certain derivatives enhance both early and late apoptosis stages in treated cells, further supporting their role as potential anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
